N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
¹H Nuclear Magnetic Resonance (NMR)
Key signals in CDCl₃ (δ, ppm):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Acetamide NH | 8.45 | Singlet |
| Triazole C-H | 7.92 | Singlet |
| 4-Methoxyphenyl | 6.85–7.25 | Doublet (J = 8.5 Hz) |
| 3-Chlorophenyl | 7.30–7.60 | Multiplet |
| Allyl CH₂ | 5.10–5.30 | Doublet of doublets |
| Allyl CH | 5.80–6.00 | Multiplet |
| OCH₃ | 3.80 | Singlet |
The absence of splitting in the acetamide NH signal suggests restricted rotation due to conjugation with the triazole ring.
¹³C NMR
Notable resonances (δ, ppm):
| Carbon Environment | δ (ppm) |
|---|---|
| Acetamide C=O | 168.5 |
| Triazole C-3 | 152.3 |
| Aromatic carbons | 112.0–160.0 |
| OCH₃ | 55.2 |
The downfield C=O signal (168.5 ppm) confirms strong electron withdrawal by the adjacent sulfur.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Critical absorption bands (cm⁻¹):
| Bond | Vibration |
|---|---|
| N–H (amide) | 3280 |
| C=O | 1660 |
| C–N (triazole) | 1540 |
| C–S | 680 |
The C=O stretch at 1660 cm⁻¹ aligns with conjugated amides, while the C–S vibration at 680 cm⁻¹ indicates a thioether linkage.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) reveals:
- Molecular ion : m/z 437.93 [M+H]⁺.
- Fragments :
Conformational Analysis of Triazole-Sulfanyl-Acetamide Backbone
Density Functional Theory (DFT) optimizations (B3LYP/6-311+G(d,p)) predict two dominant conformers:
- Syn-periplanar : Sulfur atom aligned with acetamide carbonyl (torsion angle: 0°). Stabilized by n→π* interactions between S lone pairs and C=O.
- Anti-periplanar : Sulfur and carbonyl groups opposed (torsion angle: 180°). Favored in polar solvents due to reduced dipole moment.
Rotational barriers between conformers are ~12 kcal/mol, as calculated via relaxed potential energy scans. Intramolecular hydrogen bonding (N–H···S) further stabilizes the syn-periplanar form by 3.2 kcal/mol.
Electronic Structure Studies Using Density Functional Theory (DFT)
DFT calculations (ωB97X-D/def2-TZVP) reveal:
- HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity.
- Electrostatic potential : Negative regions localize on triazole N atoms (−0.35 e) and sulfanyl S (−0.28 e), favoring electrophilic attacks at these sites.
- Natural Bond Orbital (NBO) analysis :
- Hyperconjugation from S lone pairs to σ*(C–N) stabilizes the thioether bond by 8.5 kcal/mol.
- Methoxy oxygen donates 6.2 kcal/mol via resonance to the phenyl ring.
Charge distribution maps show pronounced electron density on the triazole ring, consistent with its role as a pharmacophore.
Properties
Molecular Formula |
C20H19ClN4O2S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19ClN4O2S/c1-3-11-25-19(14-7-9-17(27-2)10-8-14)23-24-20(25)28-13-18(26)22-16-6-4-5-15(21)12-16/h3-10,12H,1,11,13H2,2H3,(H,22,26) |
InChI Key |
KTQGCVHRQHBLOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Precursors and Their Properties
The triazole-thiol precursor is synthesized via cyclization of thiocarbohydrazide with 4-methoxyphenylacetic acid, followed by alkylation with allyl bromide to introduce the prop-2-en-1-yl group. The chloroacetamide derivative is prepared by reacting 3-chloroaniline with chloroacetyl chloride in dichloromethane.
Stepwise Synthesis Protocol
Nucleophilic Substitution Reaction
The critical step involves the reaction of the triazole-thiol with N-(3-chlorophenyl)-2-chloroacetamide under basic conditions:
Reaction Scheme:
5-(4-Methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol + N-(3-Chlorophenyl)-2-chloroacetamide → Target Compound + HCl
Conditions:
-
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Temperature: 60–80°C
-
Duration: 6–12 hours
Table 2: Optimization Parameters for Nucleophilic Substitution
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances solubility of intermediates |
| Base | K₂CO₃ | Neutralizes HCl, drives reaction forward |
| Temperature | 70°C | Balances reaction rate and side reactions |
| Molar Ratio (Thiol:Chloroacetamide) | 1:1.2 | Ensures complete conversion of thiol |
Industrial-scale protocols employ continuous flow reactors to maintain consistent temperature and mixing, achieving yields >85%.
Purification and Characterization
Purification Techniques
Analytical Characterization
Table 3: Key Analytical Data
| Technique | Data | Purpose |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aromatic), 5.90–5.10 (m, 2H, CH₂=CH), 4.05 (s, 2H, SCH₂) | Confirms structure and purity |
| HPLC | Retention time = 12.3 min (C18 column, MeOH:H₂O = 70:30) | Purity assessment |
| Mass Spec (ESI+) | m/z 457.1 [M+H]⁺ | Molecular weight verification |
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities utilize flow chemistry to improve efficiency:
-
Reactor Type: Tubular reactor with static mixers
-
Throughput: 50–100 kg/day
-
Advantages: Reduced reaction time (2–4 hours), higher reproducibility
Waste Management
-
Solvent Recovery: Distillation reclaims >90% of DMF.
-
Acid Neutralization: HCl byproduct is neutralized with NaOH to form NaCl for safe disposal.
Challenges and Mitigation Strategies
-
Byproduct Formation:
-
Issue: Competing oxidation of thiol to disulfide.
-
Solution: Conduct reactions under nitrogen atmosphere.
-
-
Scale-Up Viscosity:
-
Issue: High viscosity in flow reactors reduces mixing efficiency.
-
Solution: Use co-solvents like THF to lower viscosity.
-
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the triazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit potent antimicrobial activities. N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its effectiveness against various bacterial strains. Studies indicate that triazole derivatives can disrupt microbial cell membranes and inhibit essential enzymatic processes, leading to cell death.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
Antifungal Properties
The compound also demonstrates antifungal activity against various pathogenic fungi. Triazoles are known for their ability to inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungal cell membranes. This mechanism makes them effective against opportunistic fungal infections.
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | C. albicans | 12 µg/mL |
| This compound | A. fumigatus | 20 µg/mL |
Anticancer Potential
Studies have indicated that triazole-containing compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the chlorophenyl and methoxyphenyl groups in the structure may enhance the cytotoxic activity against various cancer cell lines.
Case Study: Anticancer Activity
In a study involving human breast cancer cell lines (MCF7), this compound demonstrated significant antiproliferative effects at concentrations ranging from 10 to 50 µM over 48 hours.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and the phenyl groups allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Analogues
Key Observations :
Table 2: Physicochemical Data
Antimicrobial Activity
- : Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) on phenyl rings showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus .
- Target Compound : The 3-chlorophenyl and 4-methoxyphenyl groups may confer similar activity, though propenyl could reduce bioavailability vs. ethyl/pyridinyl analogues .
Anti-Inflammatory and Antioxidant Effects
Biological Activity
N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of Triazole Ring : The triazole core can be synthesized through a cyclization reaction involving appropriate precursors.
- Substitution Reactions : The introduction of the chlorophenyl and methoxyphenyl groups occurs via nucleophilic substitution reactions.
- Final Acetamide Formation : The acetamide functionality is introduced through acylation reactions.
These synthetic routes are optimized to achieve high yields and purity, often employing techniques such as reflux conditions and the use of solvents like ethanol.
Antimicrobial Properties
Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with MIC values indicating strong activity against this pathogen .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been explored for their ability to inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The triazole moiety can interact with enzymes involved in critical metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound may also influence receptor-mediated pathways, contributing to its antimicrobial and anticancer effects.
Case Studies
Several studies highlight the biological relevance of triazole-containing compounds:
- Study on Antitubercular Activity : A series of triazole derivatives were synthesized and tested against M. tuberculosis, revealing that certain substitutions enhanced their inhibitory potency. For example, compounds with methoxy and chlorophenyl substituents showed improved MIC values compared to other derivatives .
- Anticancer Research : Investigations into the anticancer properties of triazole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo. These studies often utilize various cancer cell lines to assess cytotoxicity and mechanism elucidation .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
